molecular formula C12H10BrNO B1611473 2-Bromo-6-(4-methoxyphenyl)pyridine CAS No. 193344-39-7

2-Bromo-6-(4-methoxyphenyl)pyridine

Cat. No.: B1611473
CAS No.: 193344-39-7
M. Wt: 264.12 g/mol
InChI Key: GBHNQKHQOCSREW-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 2-position and a 4-methoxyphenyl group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-(4-methoxyphenyl)pyridine can be synthesized through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of 2-bromo-6-iodopyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.

    Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, coupling with phenylboronic acid yields 2-phenyl-6-(4-methoxyphenyl)pyridine .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-6-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(13)14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHNQKHQOCSREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453967
Record name 2-bromo-6-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193344-39-7
Record name 2-bromo-6-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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